TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)

Atomic layer deposition Ga₂O₃ thin films Precursor volatility

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) [Ga(TMHD)₃, CAS 34228-15-4] is a homoleptic gallium(III) β‑diketonate complex that serves as a volatile, halide‑free molecular precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Ga₂O₃ thin films. The compound is commercially available in high purity (≥99 %, 99.999 % Ga) as a white crystalline solid with a reported melting point of 219–220 °C and atmospheric boiling point of 360 °C.

Molecular Formula C33H57GaO6
Molecular Weight 619.5 g/mol
CAS No. 34228-15-4
Cat. No. B6338429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)
CAS34228-15-4
Molecular FormulaC33H57GaO6
Molecular Weight619.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O[Ga](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C
InChIInChI=1S/3C11H20O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
InChIKeyAGZCDNOBXJMLBA-LWTKGLMZSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) (Ga(TMHD)₃) – A Halide-Free, Air-Stable β-Diketonate Precursor for Gallium Oxide Thin Films


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) [Ga(TMHD)₃, CAS 34228-15-4] is a homoleptic gallium(III) β‑diketonate complex that serves as a volatile, halide‑free molecular precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Ga₂O₃ thin films [1]. The compound is commercially available in high purity (≥99 %, 99.999 % Ga) as a white crystalline solid with a reported melting point of 219–220 °C and atmospheric boiling point of 360 °C . It belongs to the metal β‑diketonate family whose ligands provide steric protection, conferring air‑stability and non‑pyrophoric handling characteristics that are critical for safe, reproducible process integration [1][2].

Why Ga(TMHD)₃ Cannot Be Interchanged with Common Gallium Precursors – Process‑Window, Safety, and Film‑Quality Tradeoffs


Gallium oxide thin‑film processes rely on precursor selection to balance deposition temperature, growth rate, carbon incorporation, and handling safety. Trimethylgallium (TMGa) offers high growth rates but is pyrophoric and introduces carbon‑related defects under non‑ideal conditions [2]; gallium acetylacetonate [Ga(acac)₃] provides a narrower ALD temperature window (150–320 °C) and begins to decompose around 300 °C [3]. Ga(TMHD)₃ occupies a distinct position: its sterically demanding tmhd ligand enables a uniquely broad plasma‑enhanced ALD window (100–400 °C) with no detectable carbon residue, while remaining air‑stable and non‑pyrophoric [1]. These differences are quantitative and directly impact film thickness control, substrate compatibility, and process safety.

Quantitative Differentiation Evidence for Ga(TMHD)₃ vs. Ga(acac)₃, TMGa, and other Gallium Precursors


ALD Temperature Window: Ga(TMHD)₃ Extends Deposition to 100 °C, Outperforming Ga(acac)₃ and TMGa

In plasma‑enhanced ALD using O₂ plasma as co‑reactant, Ga(TMHD)₃ exhibits a constant growth rate of 0.1 Å/cycle over a deposition temperature range of 100–400 °C [1]. Comparatively, Ga(acac)₃ under similar plasma‑enhanced conditions shows a self‑limiting window only between 150 and 320 °C [2], while TMGa with ozone is limited to 200–375 °C [3]. The 100 °C lower limit of Ga(TMHD)₃ enables deposition on temperature‑sensitive substrates that cannot tolerate ≥150 °C, and the 400 °C upper limit exceeds the thermal stability ceiling of Ga(acac)₃ (~300 °C decomposition onset) .

Atomic layer deposition Ga₂O₃ thin films Precursor volatility

Growth Rate Precision: Ga(TMHD)₃ Delivers 0.1 Å/Cycle for Sub‑Nanometer Thickness Control

Ga(TMHD)₃ provides a growth per cycle (GPC) of 0.1 Å/cycle across its entire ALD window of 100–400 °C [1]. This is 3.1× lower than the 0.31 Å/cycle observed for Ga(acac)₃ (150–320 °C) [2] and 5.2× lower than the 0.52 Å/cycle for TMGa (200–375 °C) [3]. In practice, a sub‑1 nm film (e.g., 0.5 nm Ga₂O₃ interfacial layer) requires 50 ALD cycles with Ga(TMHD)₃, whereas Ga(acac)₃ and TMGa would exceed the target in merely 16 and 10 cycles, respectively, limiting precision.

Atomic layer deposition Growth per cycle Thickness control

Carbon Contamination: Ga(TMHD)₃ Yields Stoichiometric Ga₂O₃ with No Detectable Carbon

X‑ray photoelectron spectroscopy (XPS) analysis of Ga₂O₃ films deposited from Ga(TMHD)₃ and O₂ plasma revealed stoichiometric gallium oxide with no detectable carbon contamination across the entire 100–400 °C deposition window [1]. This is a critical differentiation from Ga(acac)₃‑based processes, where residual carbon levels are seldom explicitly reported and decomposition onset near 300 °C can compromise film purity at elevated deposition temperatures . While TMGa/ozone ALD also yields carbon‑free films (200–375 °C) [2], it does so at the expense of pyrophoricity and a narrower temperature window.

X‑ray photoelectron spectroscopy Film purity Ga₂O₃ stoichiometry

Thermal Stability: Ga(TMHD)₃ Remains Intact 120 °C Beyond the Decomposition Onset of Ga(acac)₃

Ga(TMHD)₃ exhibits a melting point of 219–220 °C and boils at 360 °C under atmospheric pressure without decomposition . In contrast, Ga(acac)₃ melts at 196–198 °C and begins to decompose into gallium oxide at approximately 300 °C . This thermal stability margin of approximately 60 °C in the liquid state and 120 °C relative to decomposition onset ensures that Ga(TMHD)₃ can be delivered reproducibly from heated bubblers without premature thermal degradation, an essential requirement for high‑throughput CVD and ALD processes.

Thermal stability Precursor volatility CVD/ALD delivery

Air‑Stability and Non‑Pyrophoric Handling: Ga(TMHD)₃ Removes the Safety Burden of TMGa

Trimethylgallium (TMGa) is notoriously pyrophoric, igniting spontaneously upon exposure to air, necessitating rigorous inert‑atmosphere handling and specialized equipment [2]. Ga(TMHD)₃, by contrast, is classified as non‑hazardous under GHS (NFPA ratings: Health=0, Fire=0, Reactivity=0) [1] and is handled as a standard air‑stable crystalline solid. This safety advantage is shared with Ga(acac)₃, but when combined with Ga(TMHD)₃'s broader process window, lower growth rate, and superior thermal stability, it represents a decisive procurement criterion for laboratories and fabs that seek to eliminate pyrophoric precursors from their workflow.

Pyrophoricity Precursor safety Air-stable

Sublimation Enthalpy: β‑Diketonate Class Trend Favors thd over acac for Higher Volatility

A systematic thermogravimetric study of M(β‑diketonate)ₙ complexes established that for trivalent metals, the substitution of acetylacetonate (acac) with 2,2,6,6‑tetramethyl‑3,5‑heptanedionate (thd) reduces the sublimation enthalpy (ΔHsub) to 93–99 % of the acac analogue [1]. Although individual ΔHsub values for Ga(thd)₃ and Ga(acac)₃ were not determined in that study, the class‑level trend indicates that thd‑based complexes sublime at lower temperatures or with higher vapor pressure at a given temperature compared to their acac counterparts. This trend is consistent with the observation that Ga(thd)₃ can be delivered at source temperatures as low as 100 °C in ALD [2].

Thermogravimetric analysis Sublimation enthalpy Volatility ranking

Optimal Application Scenarios for Ga(TMHD)₃ Based on Verified Performance Differentiation


Low‑Temperature ALD Gate Dielectrics on Flexible and Temperature‑Sensitive Substrates

The ability of Ga(TMHD)₃ to deposit stoichiometric, carbon‑free Ga₂O₃ at 100 °C [1] makes it uniquely suited for gate dielectric integration on polymer‑based flexible electronics and III‑V semiconductors that cannot tolerate the ≥150 °C entry point of Ga(acac)₃ [2] or the pyrophoric handling requirements of TMGa [3].

Sub‑Nanometer Ga₂O₃ Interfacial Passivation Layers for Power and RF Devices

The 0.1 Å/cycle growth rate [1] enables precise engineering of 0.5 nm Ga₂O₃ passivation interlayers at the gate‑dielectric/semiconductor interface, a thickness regime that Ga(acac)₃ (0.31 Å/cycle) [2] and TMGa (0.52 Å/cycle) [3] cannot access with equivalent digital precision.

High‑Purity Ga₂O₃ Optical Coatings for UV‑Transparent Windows and Sensors

The absence of detectable carbon contamination across the full 100–400 °C window [1], combined with a band gap of 4.95 eV and refractive index of 1.84 [1], positions Ga(TMHD)₃‑derived Ga₂O₃ as a candidate for UV‑transparent optical coatings where carbon‑related absorption bands would be detrimental.

Safe, Halide‑Free ALD Process Integration in Multi‑User Academic and Industrial Fabs

The non‑pyrophoric, air‑stable nature of Ga(TMHD)₃ [4] eliminates the safety infrastructure overhead associated with TMGa, simplifying tool design and reducing operational risk in shared facilities where multiple precursor chemistries are used.

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